molecular formula C94H160N32O22 B12368248 Lglllrhlrhhsnllani

Lglllrhlrhhsnllani

Cat. No.: B12368248
M. Wt: 2090.5 g/mol
InChI Key: UKBVMOLNHHXJAU-RTRNHQGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lglllrhlrhhsnllani involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially . The process typically involves the following steps:

    Attachment of the first amino acid: to a resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired sequence is achieved.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Lglllrhlrhhsnllani can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residues, leading to the formation of oxo-histidine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to oxo-histidine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Lglllrhlrhhsnllani has several scientific research applications:

Mechanism of Action

Lglllrhlrhhsnllani exerts its effects primarily through its high affinity for copper ions. The peptide binds to copper ions, potentially influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its metal-binding properties suggest potential roles in redox reactions and metal homeostasis .

Comparison with Similar Compounds

Similar Compounds

    Histidine-rich peptides: These peptides also exhibit high affinity for metal ions and are used in similar research applications.

    Other metal-binding peptides: Peptides like metallothioneins that bind to various metal ions.

Uniqueness

Lglllrhlrhhsnllani is unique due to its specific sequence and high affinity for copper ions, making it particularly useful for studying copper-peptide interactions and developing copper-based analytical tools .

Properties

Molecular Formula

C94H160N32O22

Molecular Weight

2090.5 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C94H160N32O22/c1-18-52(16)75(92(147)148)126-90(145)70(36-73(97)129)115-76(131)53(17)111-80(135)61(27-47(6)7)116-84(139)65(31-51(14)15)120-89(144)69(35-72(96)128)124-91(146)71(41-127)125-88(143)68(34-56-39-104-44-110-56)123-87(142)67(33-55-38-103-43-109-55)122-79(134)59(22-20-24-106-94(100)101)114-83(138)63(29-49(10)11)119-86(141)66(32-54-37-102-42-108-54)121-78(133)58(21-19-23-105-93(98)99)113-82(137)62(28-48(8)9)118-85(140)64(30-50(12)13)117-81(136)60(26-46(4)5)112-74(130)40-107-77(132)57(95)25-45(2)3/h37-39,42-53,57-71,75,127H,18-36,40-41,95H2,1-17H3,(H2,96,128)(H2,97,129)(H,102,108)(H,103,109)(H,104,110)(H,107,132)(H,111,135)(H,112,130)(H,113,137)(H,114,138)(H,115,131)(H,116,139)(H,117,136)(H,118,140)(H,119,141)(H,120,144)(H,121,133)(H,122,134)(H,123,142)(H,124,146)(H,125,143)(H,126,145)(H,147,148)(H4,98,99,105)(H4,100,101,106)/t52-,53-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1

InChI Key

UKBVMOLNHHXJAU-RTRNHQGUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)N

Origin of Product

United States

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